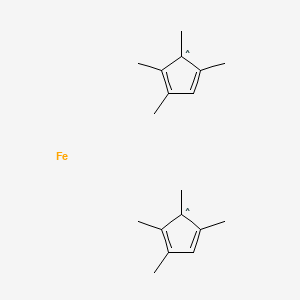
Bis(tetramethylcyclopentadienyl)iron(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetramethylcyclopentadienyl)iron(II), also known as octamethylferrocene, is an organometallic compound with the formula C18H26Fe. It is a derivative of ferrocene, where the cyclopentadienyl rings are substituted with methyl groups. This compound is known for its stability and unique electronic properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tetramethylcyclopentadienyl)iron(II) can be synthesized through the reaction of tetramethylcyclopentadienyl sodium with iron(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for bis(tetramethylcyclopentadienyl)iron(II) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(tetramethylcyclopentadienyl)iron(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced back to iron(0) or iron(I) states under specific conditions.
Substitution: The methyl groups on the cyclopentadienyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various organometallic reagents and catalysts facilitate substitution reactions.
Major Products Formed
Oxidation: Iron(III) complexes.
Reduction: Iron(0) or iron(I) complexes.
Substitution: Functionalized derivatives of bis(tetramethylcyclopentadienyl)iron(II).
Scientific Research Applications
Bis(tetramethylcyclopentadienyl)iron(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(tetramethylcyclopentadienyl)iron(II) involves its ability to donate and accept electrons, making it an effective catalyst and electron transfer agent. The compound interacts with molecular targets through coordination bonds, influencing various chemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound of bis(tetramethylcyclopentadienyl)iron(II), with unsubstituted cyclopentadienyl rings.
Bis(pentamethylcyclopentadienyl)iron(II): Another derivative with pentamethylcyclopentadienyl rings.
Uniqueness
Bis(tetramethylcyclopentadienyl)iron(II) is unique due to its enhanced stability and electronic properties compared to ferrocene. The methyl groups increase the electron density on the cyclopentadienyl rings, making the compound more reactive in certain chemical reactions .
Properties
Molecular Formula |
C18H26Fe |
|---|---|
Molecular Weight |
298.2 g/mol |
InChI |
InChI=1S/2C9H13.Fe/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |
InChI Key |
SDTGEKAAGAIGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C([C]1C)C)C.CC1=CC(=C([C]1C)C)C.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


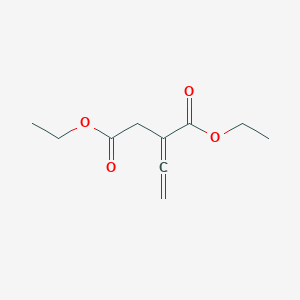

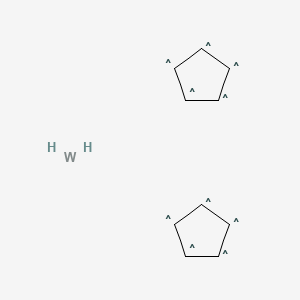
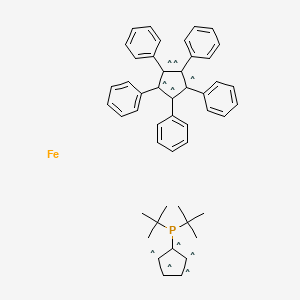
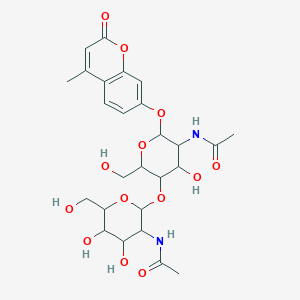
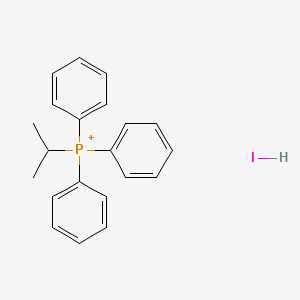

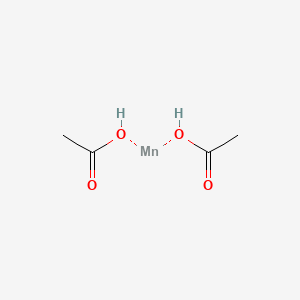
![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
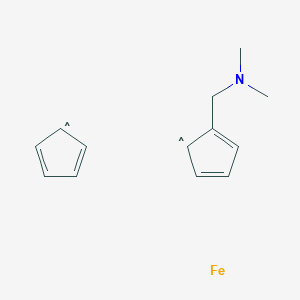
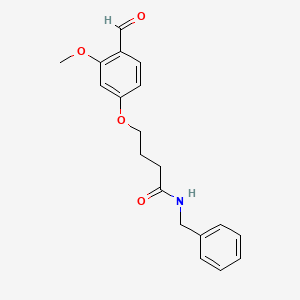
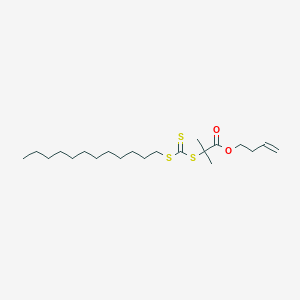

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)
